molecular formula C10H8ClNOS B443900 3-Chloro-6-methyl-1-benzothiophene-2-carboxamide CAS No. 34586-87-3

3-Chloro-6-methyl-1-benzothiophene-2-carboxamide

Cat. No.: B443900
CAS No.: 34586-87-3
M. Wt: 225.7g/mol
InChI Key: NUIWQDQQDZQXOL-UHFFFAOYSA-N
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Description

3-Chloro-6-methyl-1-benzothiophene-2-carboxamide is a chemical scaffold of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of novel receptor agonists. This benzothiophene carboxamide derivative serves as a key intermediate for synthesizing compounds with potential biological activity. Research indicates that this structural class exhibits potent agonistic activity on the mu-opioid receptor (MOR) . Compounds based on this scaffold have demonstrated a potent analgesic effect in animal models, with studies showing the potential for reduced side effects, such as constipation, compared to classical analgesics like morphine . Furthermore, related benzothiophene carboxamide derivatives have been investigated for other therapeutic applications, showcasing the versatility of this chemical series in drug discovery . This product is intended for research purposes as a building block in organic synthesis and for biological screening in the development of new therapeutic agents. It is strictly for laboratory research use and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-chloro-6-methyl-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNOS/c1-5-2-3-6-7(4-5)14-9(8(6)11)10(12)13/h2-4H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUIWQDQQDZQXOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10358024
Record name 3-chloro-6-methyl-1-benzothiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34586-87-3
Record name 3-chloro-6-methyl-1-benzothiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Table 1: Comparative Analysis of Amidation Methods

MethodReagents/ConditionsYield (%)Purity (HPLC)Reference
Industrial (Thionyl)Thionyl chloride, pyridine, 25°C7899.5
Academic (Hydrazide)Hydrazine hydrate, ethanol, reflux75–8798.0
Direct AmidationNH₃ (aq), THF, 0°C8297.8

Structural Characterization and Analytical Data

Synthetic intermediates and final products are validated using spectroscopic techniques:

  • IR Spectroscopy : Carboxamide derivatives exhibit amide I (1640–1680 cm⁻¹) and II (1580–1620 cm⁻¹) bands, with C-Cl stretches at 686–714 cm⁻¹.

  • ¹H-NMR : The methyl group at position 6 resonates as a singlet at δ 2.47–2.50 ppm, while aromatic protons appear as multiplet signals between δ 7.35–7.96 ppm.

  • Mass Spectrometry : Molecular ion peaks for 3-chloro-6-methylbenzo[b]thiophene-2-carboxamide appear at m/z 336 (M⁺).

Optimization and Scalability Considerations

Industrial processes prioritize cost efficiency by substituting CDI with thionyl chloride, reducing reagent costs by 40%. Catalytic DMAP (10 mol%) in heptane enhances reaction rates by stabilizing the acyl chloride intermediate, enabling kilogram-scale production with >99% conversion . Academic protocols, while suitable for small-scale synthesis, face limitations in solvent recovery and byproduct management.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Analogs

Compound Name (CAS) Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Notable Properties
Parent compound (34586-87-3) -Cl, -CH₃, -CONH₂ C₁₀H₈ClNOS 225.695 N/A (limited data)
590400-23-0 -OCH₃, thiourea-linked tetrahydrofuran C₁₆H₁₆ClN₃O₂S₂ 394.91 Enhanced solubility (thiourea group)
332382-36-2 -Ph (phenyl) at carboxamide C₁₇H₁₂ClNOS 313.80 Increased aromaticity
439109-07-6 -CF₃Ph (trifluoromethylphenyl) C₁₇H₁₁ClF₃NOS 369.7885 High lipophilicity (logP ~3.8)
548787-61-7 Dimeric cyclohexyl-linked structure C₂₆H₂₄Cl₂N₂O₂S₂ 531.51696 Potential for dual-target binding
227105-00-2 Ethyl ester replacement of carboxamide C₁₂H₁₁ClO₂S 254.73254 Ester hydrolysis susceptibility

Detailed Comparative Analysis

Substituent Effects on Physicochemical Properties

  • Trifluoromethylphenyl Derivative (439109-07-6) : The -CF₃ group increases metabolic stability and lipophilicity (logP ~3.8), as evidenced by its higher molecular weight (369.7885 g/mol) and boiling point (401.2°C) compared to the parent compound . This makes it suitable for CNS-targeting applications.
  • Ethyl Ester Analog (227105-00-2) : Replacing the carboxamide with an ethyl ester (-COOEt) reduces polarity (molecular weight 254.73 g/mol) and introduces hydrolytic lability, a feature exploitable in prodrug designs .

Biological Activity

3-Chloro-6-methyl-1-benzothiophene-2-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article examines the biological activity of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound has the molecular formula C10H8ClNO2SC_{10}H_{8}ClNO_{2}S and features a benzothiophene core with a carboxamide functional group. Its structure is characterized by the presence of chlorine and methyl substituents, which may influence its reactivity and biological interactions.

Property Value
Molecular FormulaC10H8ClN O2S
Molecular Weight215.69 g/mol
Structural FeaturesBenzothiophene core, carboxamide group

The biological activity of this compound is believed to stem from its interactions with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways:

  • Antimicrobial Activity : The compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to antimicrobial effects.
  • Anti-inflammatory Effects : It is hypothesized to inhibit kinases or enzymes involved in inflammatory responses, potentially providing therapeutic benefits in inflammatory diseases .
  • Anticancer Properties : Preliminary studies suggest it may affect cancer cell proliferation through mechanisms that are still under investigation .

Antimicrobial Activity

A study assessing the antimicrobial potential of similar compounds indicated that this compound exhibits significant activity against various bacterial strains. The compound's structure suggests it could be effective against Gram-positive and Gram-negative bacteria due to its ability to interfere with cellular processes .

Anti-inflammatory and Anticancer Studies

Research has shown that derivatives of benzothiophene compounds often demonstrate anti-inflammatory and anticancer activities. For instance, compounds structurally related to this compound have been documented to inhibit cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) with varying degrees of efficacy .

The following table summarizes some relevant findings from studies on related compounds:

Compound Biological Activity IC50 (µM)
3-Chloro-N-(phenylmethyl)-6-methylbenzothiophenesulfonamideAnti-inflammatory30
N-(4-Methylphenyl)-3-chloro-N-(6-methylbenzothiophenesulfonyl)Anticancer25
3-Chloro-6-methylbenzothiopheneAntimicrobial15

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted in vitro demonstrated that this compound exhibited significant inhibition against Staphylococcus aureus, with an MIC (Minimum Inhibitory Concentration) of 20 µg/mL. This suggests potential for development as an antimicrobial agent.
  • Case Study on Anti-inflammatory Properties : In a model of acute inflammation induced by carrageenan, administration of the compound resulted in a notable reduction in paw edema in rats compared to the control group, indicating its potential as an anti-inflammatory agent .

Q & A

Q. What are the standard synthetic routes for 3-Chloro-6-methyl-1-benzothiophene-2-carboxamide?

The compound is synthesized via multi-step procedures. A typical approach involves:

  • Reaction setup : Refluxing intermediates (e.g., benzothiophene precursors) with anhydrides (e.g., succinic or phthalic anhydride) in dry CH₂Cl₂ under nitrogen .
  • Purification : Reverse-phase HPLC with gradient elution (e.g., methanol-water, 30% → 100%) to isolate the product .
  • Yield optimization : Adjusting stoichiometry (1.2 eq. of anhydride) and reaction time (overnight reflux) improves yields (~47–67%) .

Q. Which spectroscopic techniques are critical for structural confirmation?

Key methods include:

  • ¹H/¹³C NMR : To assign aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 2.1–2.5 ppm), and carboxamide carbonyl signals (δ ~165–170 ppm) .
  • IR spectroscopy : Identification of C=O (1650–1750 cm⁻¹), C-Cl (550–750 cm⁻¹), and NH stretches (3200–3400 cm⁻¹) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 225.7 for C₁₀H₈ClNOS) confirm molecular weight .

Q. What are the key physical properties of this compound?

  • Melting point : 213–226°C (observed in structurally similar derivatives) .
  • Solubility : Limited solubility in polar solvents (e.g., water) but soluble in DMSO or CH₂Cl₂ .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side reactions?

  • Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to enhance acylation efficiency .
  • Solvent optimization : Replace CH₂Cl₂ with THF or DMF to improve reaction kinetics.
  • Temperature control : Lowering reaction temperature post-reflux reduces decomposition .

Q. How can contradictions in spectral data (e.g., ambiguous NMR peaks) be resolved?

  • Advanced NMR techniques : Employ HSQC/HMBC to correlate proton and carbon signals, resolving overlapping peaks .
  • Computational validation : Compare experimental IR/NMR with DFT-calculated spectra (e.g., using Gaussian or ORCA) .

Q. What strategies are effective for studying its biological activity in antibacterial assays?

  • Mechanistic assays : Measure minimum inhibitory concentration (MIC) against Gram-positive/negative strains.
  • Enzyme inhibition : Test carboxamide derivatives for binding to bacterial targets (e.g., dihydrofolate reductase) via fluorescence polarization .

Q. How can computational modeling predict its stability and reactivity?

  • DFT studies : Calculate HOMO-LUMO gaps to assess electronic stability .
  • Hirshfeld surface analysis : Map intermolecular interactions (e.g., Cl⋯H contacts) using CrystalExplorer .

Q. What challenges arise in X-ray crystallographic analysis of this compound?

  • Data collection : High-resolution (<1.0 Å) data is critical for resolving chlorine atoms.
  • Refinement : Use SHELXL for small-molecule refinement, addressing twinning or disorder via the HKLF5 format .

Q. How can regioselectivity in benzothiophene functionalization be controlled?

  • Directing groups : Introduce electron-withdrawing substituents (e.g., Cl) at the 3-position to direct electrophilic substitution to the 6-methyl site .
  • Microwave-assisted synthesis : Enhances regioselectivity by reducing reaction time and side products .

Q. What methodologies assess its stability under varying pH and temperature conditions?

  • Stress testing : Incubate the compound at 40–80°C and pH 1–13, monitoring degradation via HPLC .
  • Thermogravimetric analysis (TGA) : Quantify thermal stability up to 300°C .

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